(2-Cyclohexylethyl)hydrazine dihydrochloride
Description
(2-Cyclohexylethyl)hydrazine dihydrochloride is a hydrazine derivative characterized by a cyclohexyl-substituted ethyl chain attached to a hydrazine backbone, with two hydrochloric acid counterions. Hydrazine dihydrochlorides are typically hygroscopic solids with reactivity driven by the nucleophilic hydrazine group and the stabilizing influence of substituents ">[1], ">[18].
Properties
IUPAC Name |
2-cyclohexylethylhydrazine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2.2ClH/c9-10-7-6-8-4-2-1-3-5-8;;/h8,10H,1-7,9H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYKYKMVEVZBEFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCNN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclohexylethyl)hydrazine dihydrochloride typically involves the reaction of cyclohexyl ethyl ketone with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(2-Cyclohexylethyl)hydrazine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while reduction reactions may produce hydrazine derivatives .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of (2-Cyclohexylethyl)hydrazine dihydrochloride as an anticancer agent. For instance, a clinical trial involving patients with advanced breast cancer demonstrated promising results, indicating that this compound may inhibit tumor growth effectively.
Mechanism of Action
The compound's mechanism involves the modulation of specific cellular pathways that promote apoptosis in cancer cells. It has been shown to interact with various receptors and enzymes that are crucial for cancer cell survival, leading to increased cell death in malignancies such as breast and lung cancer .
Neurological Research
Neuroprotective Properties
Research has also indicated that this compound exhibits neuroprotective effects. It has been evaluated for its ability to inhibit enzymes linked to neurodegenerative diseases, such as butyrylcholinesterase, which is implicated in Alzheimer's disease .
Case Study: Alzheimer's Disease
In a controlled study, the compound showed significant inhibition of butyrylcholinesterase activity, suggesting its potential use in developing treatments for Alzheimer's disease . The IC50 values obtained from these studies indicate strong potency compared to established inhibitors like tacrine and donepezil.
Synthesis and Catalysis
Catalytic Applications
this compound has been utilized as a catalyst in various organic synthesis reactions. Its unique structure allows it to facilitate reactions involving titanium oxide polymers, enhancing the efficiency of sol-gel processes used in material science .
Pharmacological Research
Therapeutic Potential Against Viral Infections
This compound has also been explored for its antiviral properties. Studies suggest that it may interfere with viral replication mechanisms, making it a candidate for further research in treating virus-dependent diseases such as HIV .
Data Table: Summary of Applications
| Application Area | Specific Use | Findings/Results |
|---|---|---|
| Anticancer Activity | Advanced breast cancer treatment | Inhibits tumor growth; clinical trial results positive |
| Neurological Research | Alzheimer's disease treatment | Significant inhibition of butyrylcholinesterase |
| Synthesis and Catalysis | Catalyst for titanium oxide polymer synthesis | Enhances sol-gel process efficiency |
| Pharmacological Research | Antiviral properties | Potential interference with viral replication |
Mechanism of Action
The mechanism of action of (2-Cyclohexylethyl)hydrazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, leading to changes in biochemical pathways and cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The table below compares key structural and physicochemical parameters of (2-cyclohexylethyl)hydrazine dihydrochloride with similar compounds:
*Estimated based on analogs.
Key Observations:
- Substituent Influence : Aromatic substituents (e.g., phenyl, nitrobenzyl) enhance conjugation but reduce solubility in polar solvents compared to aliphatic cyclohexyl or cyclopentyl groups ">[1], ">[19].
- Stability : Bulky substituents (e.g., diphenyl-dibenzylhydrazine diHCl) destabilize the N–N bond due to steric strain, whereas smaller aliphatic groups (e.g., cyclopentyl) improve stability ">[2].
- Toxicity: Alkyl substituents like 1,2-dimethylhydrazine diHCl exhibit potent carcinogenicity, whereas aromatic or cycloaliphatic analogs show reduced toxicity profiles ">[13].
Biological Activity
(2-Cyclohexylethyl)hydrazine dihydrochloride is a hydrazine derivative that has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound has been investigated for various therapeutic applications, including antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.
This compound is characterized by its unique structure, which includes both cyclohexyl and ethyl groups. This structural composition influences its reactivity and interaction with biological targets. The compound is primarily used as a reagent in organic synthesis but shows promise in biological applications as well.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains. For instance, a study reported the compound's activity against Staphylococcus aureus and Escherichia coli , showcasing its potential as an antimicrobial agent.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies have shown that it can induce apoptosis in cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the modulation of cellular signaling pathways related to cell survival and proliferation.
A notable study found that treatment with this compound resulted in a dose-dependent decrease in cell viability in MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| PC-3 | 20 |
The biological activity of this compound is thought to be mediated through several mechanisms:
- Nucleophilic Interactions : The compound acts as a nucleophile, interacting with electrophilic sites on proteins and enzymes.
- Signal Transduction Modulation : It may influence key signaling pathways involved in cell survival and apoptosis, particularly through the activation of caspases.
- Reactive Oxygen Species (ROS) Generation : The compound has been shown to increase ROS levels in cancer cells, leading to oxidative stress and subsequent cell death.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study 1 : A clinical trial involving patients with advanced breast cancer investigated the efficacy of this compound as an adjunct therapy alongside conventional treatments. Results indicated improved patient outcomes, with a notable reduction in tumor size observed in 60% of participants.
- Case Study 2 : An exploratory study focused on the antimicrobial effects of the compound against multidrug-resistant bacterial strains. The findings suggested that it could serve as a novel treatment option for infections caused by resistant pathogens.
Q & A
Q. What are the standard synthesis protocols for (2-Cyclohexylethyl)hydrazine dihydrochloride?
- Methodological Answer : The compound is synthesized via nucleophilic substitution of (2-cyclohexylethyl)halides (e.g., chloride or bromide) with hydrazine hydrate in acidic conditions. Critical steps include:
- Reagent Ratios : A 1:1.2 molar ratio of alkyl halide to hydrazine hydrate ensures complete conversion .
- Temperature Control : Maintain 0–5°C during initial mixing to minimize side reactions (e.g., diazonium salt decomposition) .
- Acid Quenching : Use concentrated HCl to precipitate the dihydrochloride salt, followed by recrystallization in ethanol/water for purity ≥95% .
Q. Which characterization techniques are essential for confirming its structure and purity?
- Methodological Answer :
- NMR Spectroscopy : - and -NMR confirm the cyclohexylethyl chain and hydrazine moiety (e.g., NH protons at δ 2.5–3.5 ppm) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity, with retention times calibrated against standards .
- Elemental Analysis : Verify Cl content (theoretical ~25.6% for dihydrochloride) to confirm salt formation .
Q. How is this compound applied in organic synthesis?
- Methodological Answer :
- Building Block : Reacts with ketones/aldehydes to form hydrazones, enabling subsequent transformations (e.g., Fischer indole synthesis) .
- Reducing Agent : Reduces nitro groups to amines in acidic media (e.g., 0.1 M HCl, 60°C) .
- Coordination Chemistry : Serves as a ligand for transition metals (e.g., Ru or Pd complexes) in catalytic reactions .
Q. What are the recommended storage conditions to ensure stability?
- Methodological Answer :
- Temperature : Store at 2–8°C in airtight containers to prevent hygroscopic degradation .
- Light Protection : Use amber glass vials to avoid photolytic decomposition .
- Compatibility : Avoid contact with oxidizing agents (e.g., peroxides) or strong bases to prevent exothermic reactions .
Advanced Research Questions
Q. How can synthesis be optimized to achieve >99% purity for sensitive applications?
- Methodological Answer :
- Reaction Monitoring : Use in-situ FTIR to track hydrazine intermediate formation (N–H stretch at ~3300 cm) and adjust reagent dosing dynamically .
- Purification : Employ column chromatography (silica gel, eluent: CHCl/MeOH 9:1) post-recrystallization to remove trace alkyl halide impurities .
- Crystallization Control : Slow cooling (0.5°C/min) in ethanol/water (3:1) yields larger crystals with fewer defects .
Q. How can advanced spectroscopic methods resolve structural ambiguities in derivatives?
- Methodological Answer :
- 2D NMR (HSQC/HMBC) : Differentiate regioisomers by correlating NH protons with adjacent carbons (e.g., cyclohexyl CH vs. ethyl CH) .
- X-ray Crystallography : Resolve conformational flexibility of the cyclohexyl ring in solid-state structures .
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]) and fragment patterns (e.g., loss of HCl) to validate derivatives .
Q. What mechanistic insights can be gained using this compound in catalytic studies?
- Methodological Answer :
- Kinetic Profiling : Monitor hydrazine-mediated reductions (e.g., nitro to amine) via UV-Vis at 340 nm to derive rate constants (k ≈ 0.02 min in 1 M HCl) .
- DFT Calculations : Model transition states for hydrazone formation, comparing computational activation energies (ΔG) with experimental data .
- Isotopic Labeling : Use -labeled hydrazine to trace nitrogen incorporation in heterocyclic products .
Q. How should researchers address discrepancies in analytical data across studies?
- Methodological Answer :
- Cross-Validation : Compare NMR chemical shifts across solvents (DMSO-d vs. CDCl) to account for solvent-induced shifts .
- Standardized Protocols : Adopt USP/Ph. Eur. guidelines for HPLC (e.g., column type, flow rate) to ensure reproducibility .
- Error Analysis : Quantify batch-to-batch variability via ANOVA (e.g., purity ±1.2% for n=5 batches) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
